1-Ethyl-1-methylpyrrolidinium

Description

Contextualization of Pyrrolidinium-Based Ionic Liquids in Contemporary Chemistry

Pyrrolidinium-based ionic liquids are a subclass of ILs characterized by a cation containing a five-membered nitrogen-containing ring. These compounds are recognized for their exceptional properties, including negligible vapor pressure, a wide liquid range, and high thermal and chemical stability. acs.org In contemporary chemistry, interest in pyrrolidinium-based ILs has grown due to their varied physicochemical properties, which are often considered superior to those of more common imidazolium-based ILs. acs.org

Their applications are diverse, spanning multiple fields:

Electrochemistry: Pyrrolidinium (B1226570) ILs exhibit favorable electrochemical properties, such as high ionic conductivity and wide electrochemical stability windows. alfa-chemistry.comnih.gov This makes them suitable for use as electrolytes in energy storage devices like lithium batteries. alfa-chemistry.comnih.govmdpi.com Polymeric ionic liquids incorporating pyrrolidinium cations have been developed as stable polymer electrolytes for all-solid-state lithium batteries. alfa-chemistry.com

Organic Chemistry: These ionic liquids are widely used as solvents. alfa-chemistry.com For instance, they can influence the conversion and stereoselectivity in Diels-Alder reactions. alfa-chemistry.com Their use can lead to shorter reaction times and higher conversions compared to conventional organic solvents. alfa-chemistry.com

Heat-Transfer Processes: Certain pyrrolidinium-based ILs, particularly those with the bis(trifluoromethylsulfonyl)imide anion, are considered excellent candidates for heat-transfer fluids due to their high thermal stability. acs.org

"Green" Chemistry: Cytotoxicity studies have indicated that some pyrrolidinium-based ILs are less toxic than their piperidinium- and imidazolium-based counterparts, making them more environmentally benign options. acs.org

The versatility of pyrrolidinium ILs stems from the ability to modify their physical properties by simply changing the anion. alfa-chemistry.com This allows for the creation of a wide variety of solvents and electrolytes tailored for specific applications. alfa-chemistry.com

Evolution of Research Focus on 1-Ethyl-1-methylpyrrolidinium Cationic Systems

Research on the this compound ([C₂mpyr]⁺) cation has evolved from its fundamental synthesis and characterization to its application in highly specialized technologies. Initially, compounds featuring this cation, such as this compound bromide, were recognized as important raw materials and intermediates in organic synthesis. chemicalbook.com This foundational role involved its use in the preparation of other functionalized ionic liquids, such as this compound lactate. chemicalbook.com

The academic focus subsequently expanded to explore the unique properties of [C₂mpyr]⁺ systems in more complex applications. A significant area of investigation has been its use in energy storage. For example, this compound bromide has been conventionally used as a bromine-sequestering agent in zinc/bromine redox flow batteries. chemicalbook.com

More recent research has delved into the nuanced structure-property relationships of [C₂mpyr]⁺-based materials. Quantum-chemical simulations have been employed to investigate the conformational and dynamic behavior of these systems, particularly in the solid state. scispace.com Such studies explore phenomena like the pseudorotation of the pyrrolidine (B122466) ring and the reorientation of the ethyl chain, which are crucial for understanding the material's properties at a molecular level and for designing new materials. scispace.com This progression from a synthetic precursor to a subject of advanced computational and materials science studies highlights the growing recognition of the cation's importance.

Fundamental Academic Significance of this compound Anionic Combinations

The academic significance of the this compound cation is intrinsically linked to its combination with various anions. The choice of anion dictates the resulting ionic liquid's physical and chemical properties, thereby defining its potential applications. Several key anionic combinations have been extensively studied.

This compound Bromide ([C₂mpyr]Br): This salt is a solid, water-soluble compound often used as a precursor for synthesizing other ionic liquids through anion exchange. chemicalbook.comacrospharma.co.kr It serves as a co-catalyst in the cycloaddition of CO₂ with epoxides to form cyclic carbonates. chemicalbook.com It is also a component in the formation of deep eutectic solvents. roco.global

This compound Tetrafluoroborate (B81430) ([C₂mpyr][BF₄]): This combination results in a versatile ionic liquid used in organic synthesis and electrochemistry. chemimpex.com Its application in battery materials is a key area of research. Studies have investigated its ion-pair geometries and dynamics, revealing how the [BF₄]⁻ anion interacts with the cation, which is crucial for understanding its performance in solid-state applications. scispace.com

This compound Bis(trifluoromethylsulfonyl)imide ([C₂mpyr][NTf₂] or [C₂mpyr][TFSI]): Characterized by high thermal stability and low volatility, this ionic liquid is prominent in advanced electrochemical applications. hiyka.com It is employed in electrolytes for batteries and capacitors due to its ionic conductivity. hiyka.com Its high purity and stable properties make it a reliable component in materials science for the preparation of nanomaterials and composites. hiyka.com

The tables below summarize key properties of these common this compound salts based on available research data.

Table 1: Properties of this compound Bromide

| Property | Value |

|---|---|

| CAS Number | 69227-51-6 sigmaaldrich.com |

| Molecular Formula | C₇H₁₆BrN sigmaaldrich.com |

| Molecular Weight | 194.11 g/mol sigmaaldrich.comnih.gov |

| Form | Solid / Powder acrospharma.co.krsigmaaldrich.com |

| Melting Point | 106 °C acrospharma.co.kr |

| Water Solubility | Soluble chemicalbook.comacrospharma.co.kr |

Table 2: Properties of this compound Tetrafluoroborate

| Property | Value |

|---|---|

| CAS Number | 117947-85-0 sigmaaldrich.com |

| Molecular Formula | C₇H₁₆BF₄N sigmaaldrich.com |

| Molecular Weight | 201.01 g/mol sigmaaldrich.com |

| Form | Powder sigmaaldrich.com |

| Purity | >98.0% tcichemicals.com |

| Applications | Battery Materials, Organic Synthesis, Electrochemistry chemimpex.com |

Table 3: Properties of this compound Bis(trifluoromethylsulfonyl)imide

| Property | Value |

|---|---|

| CAS Number | 223436-99-5 sigmaaldrich.com |

| Molecular Formula | C₉H₁₆F₆N₂O₄S₂ sigmaaldrich.com |

| Molecular Weight | 394.35 g/mol sigmaaldrich.com |

| Form | Powder / Lumps sigmaaldrich.com |

| Melting Point | 89-91 °C |

| Applications | Battery Manufacturing, Electrolytes, Materials Science hiyka.com |

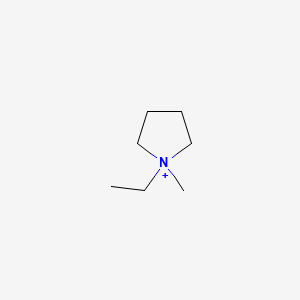

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHOUJYFWMURBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048074 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-90-6 | |

| Record name | 1-Ethyl-1-methylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Purification Strategies for 1 Ethyl 1 Methylpyrrolidinium Based Ionic Liquids

Alkylation Reactions for 1-Ethyl-1-methylpyrrolidinium Cation Formation

The foundational step in producing this compound-based ionic liquids is the synthesis of the cation itself. This is typically achieved through a quaternization reaction, a type of alkylation, where a tertiary amine is transformed into a quaternary ammonium (B1175870) salt.

Utilization of Alkyl Halides in Cation Synthesis

A prevalent and direct method for the synthesis of the this compound cation is the reaction of N-methylpyrrolidine with an ethyl halide. Bromoethane is a commonly used alkylating agent for this purpose. The reaction involves the nucleophilic attack of the nitrogen atom in N-methylpyrrolidine on the electrophilic ethyl group of the bromoethane, leading to the formation of this compound bromide. sigmaaldrich.comnih.gov

This synthesis is a classic example of a Menshutkin reaction. The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield and purity of the resulting halide salt. This salt, for instance, this compound bromide, often serves as a crucial intermediate, which can then be used in subsequent anion exchange reactions to produce a variety of other ionic liquids. rsc.org

Table 1: Synthesis of this compound Halide

| Starting Material | Alkylating Agent | Product |

|---|---|---|

| N-methylpyrrolidine | Bromoethane | This compound bromide |

| N-methylpyrrolidine | Iodoethane | This compound iodide |

Anion Exchange Techniques for Diverse this compound Ionic Liquids

To expand the range of this compound-based ILs, anion exchange (metathesis) reactions are employed. These reactions start with a readily available this compound halide salt and introduce a different anion. The choice of the new anion is critical as it largely dictates the physicochemical properties of the final ionic liquid, such as its viscosity, melting point, and miscibility with other solvents.

Common methods for anion exchange include:

Precipitation Reaction: Reacting the this compound halide with a metal salt containing the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide). The reaction is driven by the precipitation of the resulting metal halide (e.g., lithium bromide) in a suitable solvent.

Acid-Base Neutralization: This involves converting the halide salt to a hydroxide (B78521) intermediate, followed by neutralization with the acid of the desired anion.

Ion-Exchange Resins: This technique involves passing a solution of the this compound halide through an ion-exchange column where the halide anions are swapped for the anions loaded onto the resin. rsc.org This method can be highly efficient for achieving quantitative anion exchange. rsc.org

The selection of the anion exchange method depends on factors such as the desired purity, the scale of the synthesis, and the availability and cost of the starting materials. For imidazolium-based ILs, which share similarities with pyrrolidinium-based ILs, anion exchange resins have been shown to be an effective protocol. rsc.org

Table 2: Examples of Anion Exchange for [C₂MIm]⁺-based Ionic Liquids

| Starting IL | Reagent | Target IL Anion |

|---|---|---|

| [C₂MIm]Br | Lithium bis(trifluoromethylsulfonyl)imide | Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) |

| [C₂MIm]Br | Sodium tetrafluoroborate (B81430) | Tetrafluoroborate ([BF₄]⁻) |

| [C₂MIm]I | Silver(I) acetate | Acetate ([OAc]⁻) |

Advanced Purification Protocols for High-Purity this compound Systems

The presence of impurities, particularly residual halides from the synthesis, can significantly alter the properties of ionic liquids and can be detrimental to their performance in applications like electrochemistry and catalysis. solvomet.euacs.org Therefore, rigorous purification is a critical step.

Liquid-Liquid Continuous Extraction Methodologies

Liquid-liquid extraction is a powerful technique for purifying ionic liquids. youtube.com This method relies on the differential solubility of the ionic liquid and its impurities in two immiscible liquid phases. For instance, a hydrophobic ionic liquid can be washed with water to remove hydrophilic impurities like halide salts. Conversely, water-miscible impurities can be extracted from a solution of the ionic liquid using an organic solvent.

Continuous liquid-liquid extraction offers an automated and efficient way to achieve high purity. In this process, the ionic liquid solution is continuously passed through a stream of an immiscible extraction solvent, ensuring thorough removal of impurities. A patent for purifying imidazolium-based ionic liquids, which can be conceptually applied to pyrrolidinium (B1226570) systems, describes a continuous distillation extraction apparatus using methylene (B1212753) chloride to remove residual ions, achieving purity levels of 1-5 ppm for residual chlorides. google.com

Spectroscopic Characterization Techniques for Purity Assessment (e.g., UV-Vis, Fluorescence, NMR)

A suite of spectroscopic techniques is essential for confirming the identity and assessing the purity of the synthesized this compound ionic liquids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the this compound cation. The chemical shifts and coupling constants of the protons and carbons provide a detailed fingerprint of the molecule. Impurities can often be detected as additional peaks in the NMR spectrum. For example, the ¹H NMR spectrum of 1-ethyl-3-methylimidazolium (B1214524) bromide shows characteristic peaks for the protons on the imidazolium (B1220033) ring and the ethyl and methyl groups. rsc.org

UV-Vis Spectroscopy: While the this compound cation itself does not exhibit strong absorption in the UV-visible range due to the absence of a conjugated system, this technique can be useful for detecting certain impurities that do absorb UV or visible light. ionike.com However, it's important to note that many common impurities, such as halide ions, are also transparent in this range. The utility of UV-Vis spectroscopy is more pronounced for ionic liquids with chromophoric cations, such as imidazolium or pyridinium. ionike.comnih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can be used to detect trace fluorescent impurities. researchgate.net While the this compound cation is not inherently fluorescent, this method can be employed by using fluorescent probes or by detecting fluorescent degradation products or residual starting materials. The technique is particularly powerful for investigating the microenvironment and structural heterogeneity within ionic liquids. rsc.orgnih.gov

The quantification of halide impurities is of particular importance, and specialized techniques such as total reflection X-ray fluorescence (TXRF) spectrometry have been developed for this purpose, offering high sensitivity for detecting chloride, bromide, and iodide ions in ionic liquid samples. solvomet.euacs.org

Table 3: Spectroscopic Data for a Related Ionic Liquid Cation

| Technique | Compound | Observed Signals / Properties |

|---|---|---|

| ¹H NMR | 1-Ethyl-3-methylimidazolium bromide | δ (ppm): 9.66 (s, 1H), 7.36 (dq, 2H), 4.03 (q, 2H), 3.72 (d, 3H), 1.20 (t, 3H) rsc.org |

| ¹³C NMR | 1-Ethyl-3-methylimidazolium bromide | δ (ppm): 133.79, 121.44, 119.98, 42.59, 34.33, 13.46 rsc.org |

| UV-Vis | 1-Butyl-3-methylimidazolium tetrafluoroborate | Maximum absorbance at ~235 nm researchgate.net |

Intermolecular Interactions and Solution Behavior of 1 Ethyl 1 Methylpyrrolidinium Systems

Solute-Solvent Interactions in 1-Ethyl-1-methylpyrrolidinium Solutions.chembk.comnih.govresearchgate.netnih.govresearchgate.net

The way in which this compound cations interact with solvent molecules is fundamental to understanding their solution properties. These interactions can range from weak van der Waals forces to stronger electrostatic and hydrogen bonding interactions, depending on the nature of the solvent and the paired anion. researchgate.netrsc.org

Influence of Anion and Cationic Alkyl Chain Length on Interaction Mechanisms.chembk.comnih.govresearchgate.netresearchgate.net

The properties of this compound-based ionic liquids are significantly modulated by the choice of the anion and the length of the alkyl chains on the cation. researchgate.net The anion's size, shape, and charge distribution directly influence the strength and nature of the interactions with the cation and surrounding solvent molecules. researchgate.nettu-clausthal.de For instance, anions with a higher charge density will engage in stronger electrostatic interactions.

Similarly, the length of the alkyl chain on the pyrrolidinium (B1226570) cation affects the balance between electrostatic and solvophobic interactions. tu-clausthal.de Longer alkyl chains can lead to increased van der Waals forces and may promote self-aggregation or micelle formation in certain solvents. nih.gov Studies on various pyrrolidinium-based ionic liquids have shown that increasing the alkyl chain length can influence properties like viscosity and conductivity. jst.go.jpua.pt For example, in imidazolium-based ionic liquids, which share similarities with pyrrolidinium systems, longer alkyl chains generally lead to decreased solubility in polar solvents. nih.gov Conversely, the solubility of 1-alkyl-1-methylpyrrolidinium triflate salts in water and alcohols has been observed to increase with a longer alkyl chain on the cation. mdpi.com

Investigation of Solvation Behavior in Organic and Aqueous Media.chembk.comnih.govontosight.ai

The solvation of this compound-based ionic liquids has been investigated in a variety of organic and aqueous environments to understand their behavior in different applications. ontosight.ai In aqueous solutions, the interactions are complex, involving hydrogen bonding between water molecules and the anion, as well as hydrophobic interactions with the alkyl groups of the cation. nih.govfrontiersin.org The nature of the anion plays a crucial role; hydrophilic anions will promote miscibility with water, while hydrophobic anions will lead to phase separation. nih.gov

In organic solvents, the solvation is governed by a balance of forces including dipole-dipole interactions, dispersion forces, and specific interactions like hydrogen bonding if the solvent is protic. researchgate.net The choice of organic solvent can significantly alter the properties of the ionic liquid solution. For example, the behavior of this compound-based systems in polar aprotic solvents like acetonitrile (B52724) differs from that in protic solvents like ethanol (B145695). researchgate.netnih.gov

The measurement of thermophysical properties such as density, speed of sound, and viscosity provides valuable indirect information about the nature and strength of intermolecular interactions in this compound solutions. researchgate.netnih.govresearchgate.net By analyzing the deviation of these properties from ideal behavior, researchers can infer changes in the solution's structure and the extent of solute-solvent and solute-solute interactions. nih.gov

Table 1: Thermophysical Property Data for Selected this compound Systems

| Ionic Liquid | Solvent | Property | Temperature (K) | Observation | Reference |

| This compound triflate | Water, 1-Butanol (B46404) | Phase Equilibria | Ambient | Complete miscibility in the liquid phase was observed. | mdpi.com |

| This compound dimethylphosphate | Ethanol | Density, Viscosity | 293.15 - 338.15 | Data used to determine excess molar volumes. | researchgate.net |

| 1-butyl-1-methylpyrrolidinium (B1250683) tetrafluoroborate (B81430) | Acetonitrile, Water | Density, Speed of Sound | Various | Used to investigate molecular interactions. | frontiersin.orgnih.gov |

Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, offer a direct window into the molecular-level interactions within this compound solutions. researchgate.net By monitoring shifts in the vibrational frequencies of specific chemical bonds, one can deduce the formation of hydrogen bonds and other intermolecular associations. ethernet.edu.et

For example, in aqueous solutions, changes in the O-H stretching band of water can reveal information about the hydration of the ions and the disruption of the water's hydrogen-bonding network. ethernet.edu.et Similarly, shifts in the vibrational modes of the anion or the cation can indicate direct ion-ion or ion-solvent interactions. researchgate.net FTIR studies on related pyrrolidinium-based ionic liquids have provided insights into the nature of ion pairing and the formation of larger ionic aggregates. researchgate.net

Ion-Ion Interactions within this compound Ionic Liquids.chembk.comresearchgate.net

In the neat ionic liquid state, the interactions are dominated by strong electrostatic forces between the this compound cation and its counter-ion. researchgate.net These ion-ion interactions are fundamental to the material's intrinsic properties, such as its melting point, viscosity, and conductivity. The geometry and charge distribution of both the cation and the anion dictate the packing efficiency and the formation of local structures within the liquid. researchgate.net

Phase Behavior and Equilibria in this compound Binary Systems.nih.govnih.govacs.org

The phase behavior of binary systems containing this compound-based ionic liquids is crucial for their application in areas such as separations and electrochemistry. mdpi.com The miscibility of the ionic liquid with a given solvent is determined by the balance of intermolecular forces between all components of the mixture.

For example, the solid-liquid phase equilibria of this compound triflate with water and 1-butanol have been studied, revealing complete miscibility in the liquid phase. mdpi.com The phase diagrams of these systems provide essential data for designing processes that utilize these mixtures. The solubility of the ionic liquid can be tuned by altering the anion or the length of the alkyl chain on the cation. mdpi.com For instance, it has been observed that the solubility of 1-alkyl-1-methylpyrrolidinium triflates increases with an increase in the length of the alkyl chain on the pyrrolidinium cation. mdpi.com

Solid-Liquid Phase Equilibria Studies

The solid-liquid phase equilibria (SLE) of binary systems containing this compound ([C2mpyr]) salts have been investigated to understand their solubility and behavior in different solvents. Such studies are fundamental for designing and optimizing processes like extraction, crystallization, and synthesis.

Research has been conducted on the phase diagrams of {this compound trifluoromethanesulfonate (B1224126) ([C2mpyr][CF3SO3]) + water, or + 1-butanol}. semanticscholar.org For these systems, complete miscibility in the liquid phase was observed. semanticscholar.org The solubility of the ionic liquid is influenced by the nature of the solvent.

Similarly, the thermodynamic and physicochemical characteristics of binary systems of {this compound dimethylphosphate ([C2mpyr][DMP]) + ethanol} have been explored as a potential working pair for absorption heat pump cycles. researchgate.netcolab.ws The solid-liquid phase diagram for this system was determined over a wide range of temperatures and compositions, revealing the formation of a solid compound. researchgate.net

The table below summarizes the findings for the solid-liquid equilibria of selected this compound systems.

Table 1: Solid-Liquid Phase Equilibria of this compound Systems

| This compound Salt | Solvent | Observed Behavior | Reference |

|---|---|---|---|

| [C2mpyr][CF3SO3] | Water | Complete miscibility in the liquid phase | semanticscholar.org |

| [C2mpyr][CF3SO3] | 1-Butanol | Complete miscibility in the liquid phase | semanticscholar.org |

| [C2mpyr][DMP] | Ethanol | Formation of a solid compound | researchgate.net |

Eutectic Systems and Miscibility Gap Analysis

The formation of eutectic systems is a significant aspect of the phase behavior of this compound-based ionic liquids, particularly when mixed with other salts or solvents. These systems are characterized by a melting point that is lower than that of any of the individual components.

A notable example is the binary system of this compound bis(trifluoromethanesulfonyl)imide ([C2mpyr][NTf2]) and sodium bis(trifluoromethanesulfonyl)imide (Na[NTf2]). researchgate.netrsc.org The phase diagram for this system shows a eutectic composition at 15 mol% of Na[NTf2], with a eutectic temperature of 63 °C. researchgate.netrsc.org This is significantly higher than the eutectic temperature of 30 °C observed when the same ionic liquid is mixed with a lithium salt, indicating that the choice of the alkali metal cation has a substantial impact on the phase behavior. rsc.org

Furthermore, the system of this compound bis(trifluoromethanesulfonyl)imide with benzene (B151609) presents as a eutectic system with a miscibility gap in the liquid phase, particularly in the solvent-rich region. semanticscholar.orgnih.gov This indicates that while the components are miscible at certain compositions and temperatures, they phase-separate under other conditions.

The study of deep eutectic solvents (DESs) has also involved this compound bromide. For instance, the infinite dilution activity coefficients of various organic solvents have been measured in a DES composed of this compound bromide and glycerol (B35011) in a 1:2 molar ratio. researchgate.net

Table 2: Eutectic Systems of this compound

| System Components | Eutectic Composition | Eutectic Temperature (°C) | Additional Observations | Reference |

|---|---|---|---|---|

| [C2mpyr][NTf2] + Na[NTf2] | 15 mol% Na[NTf2] | 63 | Higher than with Li salt | researchgate.netrsc.org |

| [C2mpyr][NTf2] + Benzene | - | - | Miscibility gap in liquid phase | semanticscholar.orgnih.gov |

| [C2mpyr][Br] + Glycerol (1:2 molar ratio) | - | - | Studied as a Deep Eutectic Solvent | researchgate.net |

Organic Ionic Plastic Crystal Phase Transitions

Certain this compound salts exhibit behavior as organic ionic plastic crystals (OIPCs). These materials are characterized by having ordered crystalline structures at low temperatures, which undergo one or more solid-solid phase transitions to disordered, plastic crystalline phases at higher temperatures before melting.

A well-studied example is this compound bis(trifluoromethanesulfonyl)imide ([C2mpyr][NTf2], also denoted as PYR12TFSI). acs.orgacs.org This salt undergoes several solid-solid phase transitions prior to its melting point of 91 °C. acs.orgacs.org At -120 °C, the compound exists in an ordered crystalline state (phase IV). acs.orgacs.org Upon heating, it undergoes a solid-solid phase transition at -85 °C to a plastic crystalline phase (phase III), where both the [C2mpyr]+ cations and the [NTf2]− anions become disordered. acs.orgacs.org This transition involves a relatively small volume change of about 3%. acs.org

The addition of salts like magnesium bis(trifluoromethanesulfonyl)amide (Mg(TFSA)2) to pyrrolidinium-based OIPCs can influence their phase transition behavior and ionic conductivity. oup.com For instance, in the N,N-diethylpyrrolidinium bis(fluorosulfonyl)imide ([C2epyr][FSA])/Mg(TFSA)2 system, the addition of the magnesium salt led to an increase in ionic conductivity by more than two orders of magnitude. oup.com

Table 3: Phase Transitions of this compound bis(trifluoromethanesulfonyl)imide ([C2mpyr][NTf2])

| Transition Temperature (°C) | Transition Type | Description | Reference |

|---|---|---|---|

| -85 | Solid-Solid | Ordered phase (IV) to disordered plastic crystalline phase (III) | acs.orgacs.org |

| 91 | Solid-Liquid | Melting | acs.orgacs.org |

Ion Transport Mechanisms in 1 Ethyl 1 Methylpyrrolidinium Based Electrolytes

Elucidation of Ion Diffusion Pathways in 1-Ethyl-1-methylpyrrolidinium Systems

Ion transport in this compound-based electrolytes, like other ionic liquids, is a complex process that deviates significantly from the simple diffusion observed in dilute electrolyte solutions. The primary modes of ion movement are the vehicular mechanism and the structural diffusion (or hopping) mechanism.

In the vehicular mechanism , an ion moves through the electrolyte as a discrete entity, solvated by and diffusing along with its surrounding counter-ions and solvent molecules. This mode of transport is particularly dominant at lower salt concentrations in solvent-diluted ILs. arxiv.org However, in pure or highly concentrated IL electrolytes, the crowded environment makes this type of movement less efficient.

Influence of Electrolyte Composition on Ion Dynamics

The composition of the electrolyte is a critical factor that can be tailored to optimize ion transport properties for specific applications. The choice of anion and the addition of alkali metal salts are two of the most significant variables.

The anion paired with the this compound cation plays a pivotal role in determining the electrolyte's physical and electrochemical properties, including ionic conductivity. The size, shape, and charge distribution of the anion influence the viscosity, ion-ion interactions, and the formation of ion pairs or larger aggregates, all of which directly impact ion mobility.

Molecular dynamics simulations on similar imidazolium-based ILs revealed that lithium ion dynamics are faster in systems with the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion compared to the bis(fluorosulfonyl)imide ([FSI]⁻) anion. dtu.dk This difference is attributed to the varied interaction strengths between the lithium ion and the respective anions. dtu.dk Weaker Li⁺-anion interactions, as seen with [TFSI]⁻, facilitate faster lithium transport, leading to higher lithium transference numbers. dtu.dk This demonstrates that a careful selection of the anion is crucial for designing electrolytes with high ionic conductivity and efficient charge transport.

Doping this compound-based electrolytes with alkali metal salts, such as lithium or sodium salts, is a common strategy to create functional electrolytes for next-generation batteries. However, the addition of these salts profoundly alters the structure and transport properties of the native ionic liquid.

The effect of salt concentration on ionic conductivity is typically non-monotonic. As the concentration of a salt like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) increases, the number of charge carriers (Li⁺) increases, which can initially enhance conductivity. However, this is often counteracted by a simultaneous increase in viscosity and stronger ion-ion interactions, which impede ion mobility. researchgate.netnih.gov Molecular dynamics simulations have shown that at higher LiTFSI concentrations, ion clusters of the type [Li(anion)ₓ]⁽ˣ⁻¹⁾⁻ become more compact, which can slow down diffusion. dtu.dk

Studies on LiTFSI-doped 1-butyl-1-methylpyrrolidinium (B1250683) TFSI ([C₄MPyr][TFSI]), a close analogue, show that increasing LiTFSI concentration leads to a decrease in the electrostatic screening length, indicating stronger ionic correlations. arxiv.org Similarly, doping with sodium salts can alter the lattice structure of cathode materials, potentially enlarging the lithium layer spacing and facilitating easier Li⁺ diffusion. mdpi.com The addition of Na⁺ can also reduce defects in the crystal structure, further enhancing structural stability and ion transport. mdpi.com

The table below summarizes the typical effects of increasing alkali metal salt concentration on the transport properties of pyrrolidinium-based ionic liquid electrolytes.

| Property | Effect of Increasing Salt Concentration | Primary Reason |

| Ionic Conductivity | Initially increases, then decreases | Balance between increasing charge carrier density and increasing viscosity/ion aggregation. arxiv.orgnih.gov |

| Viscosity | Increases | Stronger coulombic interactions and formation of ion clusters. researchgate.netnih.gov |

| Lithium Transference Number | Increases | Enhanced contribution of Li⁺ to total charge transport, though overall mobility may decrease. dtu.dk |

| Ion Aggregation | Increases | Strong coordination between alkali cations (e.g., Li⁺) and anions, forming clusters. dtu.dknih.gov |

Advanced Applications of 1 Ethyl 1 Methylpyrrolidinium in Electrochemical Systems

Corrosion Inhibition Studies Utilizing 1-Ethyl-1-methylpyrrolidinium

Recent investigations have highlighted the potential of this compound ([C₂MIm]⁺) as a corrosion inhibitor, particularly for protecting metals in acidic environments. Studies have explored its efficacy both as a standalone inhibitor and in conjunction with other substances to enhance its protective properties. The focus of this research has often been on understanding the synergistic effects with co-inhibitors and the underlying adsorption mechanisms on metal surfaces.

Synergistic Effects with Co-Inhibitors (e.g., Iodide Ions)

Research has demonstrated a significant synergistic effect when this compound tetrafluoroborate (B81430) (EMTFB) is used in combination with iodide ions (I⁻) for the corrosion protection of low carbon steel in hydrochloric acid (HCl) solutions. tandfonline.comtandfonline.com While EMTFB on its own provides a moderate level of inhibition, its performance is substantially enhanced by the addition of a small concentration of potassium iodide (KI). tandfonline.com

Studies have shown that the inhibition efficiency of EMTFB alone can be increased from 75% to as high as 98% with the inclusion of iodide ions. tandfonline.comtandfonline.commaterials-science.info This marked improvement is attributed to the co-adsorption of both the this compound cations and the iodide anions onto the steel surface. The larger size and higher polarizability of the iodide ions are believed to facilitate this enhanced protective layer formation. tandfonline.com

Interestingly, the mechanism of inhibition appears to shift with the addition of iodide ions. Potentiodynamic polarization studies indicate that EMTFB primarily acts on the anodic reactions of the corrosion process. However, when combined with iodide ions, the mixture functions as a cathodic-type inhibitor, effectively suppressing the evolution of hydrogen gas. tandfonline.comtandfonline.commaterials-science.info

The following table summarizes the inhibition efficiency of this compound tetrafluoroborate with and without the addition of iodide ions.

| Inhibitor System | Inhibition Efficiency (%) |

| This compound tetrafluoroborate (EMTFB) | 75% |

| EMTFB + Iodide Ions (KI) | 98% |

Adsorption Mechanisms on Metal Substrates (e.g., Low Carbon Steel)

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Investigations into the adsorption behavior of this compound tetrafluoroborate (EMTFB) on low carbon steel have revealed that the process is governed by physical adsorption. tandfonline.comtandfonline.comscispace.com

This physical adsorption mechanism involves electrostatic interactions between the charged inhibitor molecules and the metal surface. The adsorption of EMTFB has been found to follow the Langmuir adsorption isotherm model. tandfonline.comtandfonline.commaterials-science.inforesearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites and no interaction between the adsorbed molecules.

The presence of the adsorbed EMTFB, both alone and in combination with iodide ions, on the low carbon steel surface has been confirmed through surface analysis techniques such as scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDAX). tandfonline.comtandfonline.commaterials-science.info These analyses provide direct evidence of the formation of a protective film that inhibits the corrosion process.

Exploration of 1 Ethyl 1 Methylpyrrolidinium in Catalytic and Separation Processes

Role as a Reaction Medium in Organic Synthesis

Ionic liquids featuring the 1-ethyl-1-methylpyrrolidinium cation have been investigated as effective reaction media in various organic syntheses, demonstrating their potential to enhance reaction rates and facilitate catalyst recycling. ontosight.ai Their unique solvation characteristics can influence the course of a reaction, often leading to improved yields and selectivities.

One notable application is in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are fundamental for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In the context of ionic liquids like those based on this compound, the IL can act as the solvent and a stabilizer for the palladium catalyst. This can lead to a more efficient reaction and easier separation of the product from the catalyst, which can be reused. wikipedia.org For instance, a study on the Heck reaction in an ionic liquid medium demonstrated that the catalyst could be effectively recycled. organic-chemistry.org

Suzuki Reaction: The Suzuki reaction is another pivotal palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. youtube.comlibretexts.org The use of this compound-based ILs in Suzuki reactions can offer similar benefits to those seen in the Heck reaction, including enhanced catalyst stability and recyclability. masterorganicchemistry.com The reaction mechanism typically involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org

The table below summarizes the key features of these reactions when conducted in a this compound-based ionic liquid medium.

| Reaction | Reactants | Product | Catalyst | Key Advantages of [C₂MPyr]-based IL Medium |

| Heck Reaction | Unsaturated halide, Alkene | Substituted alkene | Palladium complex | Catalyst stability, Recyclability |

| Suzuki Reaction | Organoboron compound, Organohalide | Biaryl or vinyl-substituted compound | Palladium complex | Enhanced catalyst lifetime, Facile product separation |

Applications in Extraction and Separation Technologies

The tunable properties of this compound-based ionic liquids make them highly suitable for various extraction and separation processes. ontosight.ai Their ability to selectively dissolve certain compounds forms the basis of their application in these technologies.

Extraction of Specific Metal Ions and Organic Compounds

Ionic liquids containing the this compound cation have shown potential in the extraction of specific metal ions from aqueous solutions. mdpi.com For example, certain ILs have been employed for the recovery of neodymium(III) from nitric acid solutions. mdpi.com The extraction mechanism is often based on solvation, where the ionic liquid facilitates the transfer of the metal ion from the aqueous phase to the organic phase.

In addition to metal ions, these ionic liquids can be used for the extraction of various organic compounds. Their application in the desulfurization of fuels, for instance, involves the selective removal of sulfur-containing organic compounds like thiophene (B33073) from hydrocarbon mixtures. researchgate.net

The following table provides examples of extraction applications using pyrrolidinium-based ionic liquids.

| Target Species | Source Matrix | Ionic Liquid Component | Extraction Principle |

| Neodymium(III) | Nitric acid solution | 1-octyl-1-methylpyrrolidinium cation | Solvation |

| Thiophene | Hydrocarbon fuel | 1-ethyl-3-methylimidazolium (B1214524) cation (related class) | Liquid-liquid extraction |

Selective Separation of Aromatic Hydrocarbons from Aliphatic Hydrocarbons

A significant challenge in the petrochemical industry is the separation of aromatic hydrocarbons (like benzene) from aliphatic hydrocarbons (like hexane (B92381) or cyclohexane) due to their similar boiling points. researchgate.netresearchgate.net Ionic liquids, including those with the this compound cation, have emerged as promising solvents for the liquid-liquid extraction of aromatics. researchgate.netnih.gov

For example, this compound tetrafluoroborate (B81430) has been studied for its ability to selectively extract benzene (B151609) from a mixture with hexane. sigmaaldrich.com The high selectivity of the ionic liquid for the aromatic compound allows for an efficient separation process. The performance of these ionic liquids is often compared to conventional solvents like sulfolane. psu.edu

The effectiveness of the separation is quantified by the selectivity and the solute distribution ratio. Research has shown that certain ionic liquids can exhibit higher selectivities for aromatic compounds compared to traditional solvents. psu.edu

Below is a data table illustrating the comparative performance of an ionic liquid versus a conventional solvent for the separation of benzene from hexane.

| Solvent | Selectivity for Benzene | Solute Distribution Ratio | Reference |

| 1-ethyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}amide | High, especially at higher benzene concentrations | Generally favorable | psu.edu |

| Sulfolane | Higher at very low benzene concentrations | Favorable | psu.edu |

Integration of 1 Ethyl 1 Methylpyrrolidinium in Novel Materials Science

Development of Advanced Materials, Polymers, and Nanocomposites

The use of 1-Ethyl-1-methylpyrrolidinium cations is particularly prominent in the development of polymer nanocomposites, which are materials comprising a polymer matrix enhanced with nanoscale fillers. nih.gov These composites often exhibit superior mechanical, thermal, and electrical properties compared to the individual components. nih.gov Pyrrolidinium-based cations are often favored for applications like batteries due to their enhanced thermal and electrochemical stability, which is attributed to the absence of unsaturated bonds found in other common ionic liquid cations. mdpi.com

A significant area of research is the creation of composite solid electrolytes for safer energy storage devices. rsc.org Scientists have successfully fabricated self-standing, solid-state electrolyte membranes by combining this compound salts with polymer nanofibers. researchgate.netrsc.org In one approach, the organic ionic plastic crystal (OIPC) N-ethyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ([C₂mpyr][FSI]) was integrated with electrospun polyvinylidene difluoride (PVDF) nanofibers. researchgate.netrsc.org The resulting composite material demonstrated desirable mechanical properties and promising electrochemical performance. researchgate.net

Similarly, composites of N-ethyl-N-methylpyrrolidinium tetrafluoroborate (B81430) ([C₂mpyr][BF₄]) and PVDF nanofibers have been investigated for lithium metal battery applications. researchgate.net The incorporation of the polymer fibers significantly improves the mechanical properties of the OIPC, creating a self-standing membrane. researchgate.net Studies on these composites show that adding polymer nanoparticles can increase structural disorder within the OIPC, leading to an increase in ion conductivity, a crucial factor for electrolyte performance. rsc.org For example, a composite with 10 v% polymer nanoparticles showed enhanced ionic conductivity. rsc.org

Table 1: Examples of this compound Based Nanocomposites

| Ionic Liquid Component | Polymer/Nanoparticle Component | Key Findings | Application |

|---|---|---|---|

| N-ethyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide ([C₂mpyr][FSI]) | Polyvinylidene difluoride (PVDF) nanofibers | Developed as a solid-state, self-standing electrolyte membrane with optimal performance at 10 mol% LiFSI doping and 10 wt% polymer. researchgate.netrsc.org | Solid-State Lithium Batteries researchgate.net |

| N-ethyl-N-methylpyrrolidinium bis(fluorosulfonyl)amide (C₂mpyrFSI) | Crosslinked poly(methyl methacrylate) nanoparticles | Addition of polymer nanoparticles increased structural disorder in the OIPC, enhancing ion conductivity at 10 v% loading. rsc.org | Solid Electrolytes for Batteries rsc.org |

| N-ethyl-N-methylpyrrolidinium tetrafluoroborate ([C₂mpyr][BF₄]) | Polyvinylidene difluoride (PVDF) nanofibers | Incorporation of nanofibers improved mechanical properties and altered ion transport within the plastic crystal structure. researchgate.net | Electrochemical Devices researchgate.net |

Solvation of Nanoparticles in 1-Alkyl-1-methylpyrrolidinium Ionic Liquids

Ionic liquids are considered excellent media for the synthesis and dispersion of nanoparticles. tandfonline.com The 1-Alkyl-1-methylpyrrolidinium class of ionic liquids, which includes the this compound cation, has been specifically studied for its ability to solvate and stabilize nanoparticles, creating stable, functional composites. tandfonline.comnih.gov The interactions between the ionic liquid components and the nanoparticle surface are critical to the dispersion behavior and the properties of the final composite material. tandfonline.com

Research has demonstrated the successful dispersion of Cadmium Telluride (CdTe) quantum dots (nanoparticles) in 1-alkyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)amide ionic liquids. tandfonline.comnih.gov In these studies, CdTe nanoparticles with an estimated size of 3.1 nm were capped with a cationic thiolate ligand. tandfonline.com These surface-modified nanoparticles were then mixed with various 1-alkyl-1-methylpyrrolidinium salts, including the ionic plastic crystal this compound bis(trifluoromethanesulfonyl)amide. tandfonline.comnih.gov The process, which involved mixing in acetone (B3395972) followed by solvent evaporation, resulted in stable dispersions and the formation of ionic liquid-nanoparticle (IL-NP) composites. tandfonline.comnih.gov The stability of these dispersions is crucial for creating materials with reliable and lasting properties, such as stable luminescence. tandfonline.com

Differential Scanning Calorimetry (DSC) has been employed to investigate the thermal properties of these IL-NP composites and to understand the solvation behavior. tandfonline.com The analysis revealed that the solvation of the nanoparticles by the ionic liquid components was dependent on the length of the alkyl chain on the pyrrolidinium (B1226570) cation. tandfonline.comnih.gov

For composites made with this compound bis(trifluoromethanesulfonyl)amide (P₁₂Tf₂N), which exists as an ionic plastic crystal, the DSC curves were largely unaffected by the content of the nanoparticles. tandfonline.com This suggests that the strong interionic interactions that form and maintain the plastic crystal phase are more dominant than the interactions between the ionic liquid and the nanoparticle surface. tandfonline.com In contrast, for ionic liquids with longer alkyl chains (e.g., butyl or octyl), the introduction of nanoparticles led to a greater decrease in the thermal melting enthalpy of the ionic liquid. tandfonline.comnih.gov This indicates a stronger interaction and the formation of a more significant solvation layer around the nanoparticles in these liquids. tandfonline.com

Table 2: Thermal Analysis Findings for 1-Alkyl-1-methylpyrrolidinium-Nanoparticle Composites tandfonline.com

| Ionic Liquid | Alkyl Chain | Key Observation from DSC Analysis | Inferred Solvation Behavior |

|---|---|---|---|

| This compound bis(trifluoromethanesulfonyl)amide (P₁₂Tf₂N) | Ethyl | Melting enthalpy was independent of the presence of nanoparticles. DSC curves were similar regardless of nanoparticle content. | Interionic interactions within the plastic crystal are stronger than IL-nanoparticle interactions. |

| 1-Butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)amide (P₁₄Tf₂N) | Butyl | Showed a decrease in thermal melting enthalpy with the introduction of nanoparticles. | Alkyl-chain length-dependent solvation. |

| 1-Octyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)amide (P₁₈Tf₂N) | Octyl | Showed a greater decrease in thermal melting enthalpy compared to shorter chains. | Forms a thicker solvation layer, leading to better emission durability of the quantum dots. |

Theoretical and Computational Studies of 1 Ethyl 1 Methylpyrrolidinium

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum-chemical simulation methods used to investigate the fundamental electronic structure and energy of molecules. For the 1-Ethyl-1-methylpyrrolidinium cation, these calculations have been crucial for understanding its conformational landscape and energetic properties.

Detailed conformational and energy explorations have been conducted on ionic crystals containing the [C₂mpyr]⁺ cation, such as this compound tetrafluoroborate (B81430) ([C₂mpyr][BF₄]). alfa-chemistry.com Quantum-chemical simulations, specifically DFT, have been employed to investigate the various possible shapes (conformers) of the cation and their corresponding energy levels. These studies suggest that the dynamic behavior of the cation, which influences the properties of the material, is governed by these energy landscapes. For instance, calculations indicate that the most stable configuration for the ion pair in the low-temperature solid phase of [C₂mpyr][BF₄] involves the anion interacting with the side of the pyrrolidinium (B1226570) ring. alfa-chemistry.com This type of detailed structural prediction is a direct outcome of DFT calculations.

Molecular Simulation Techniques (e.g., Molecular Dynamics)

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. researchgate.net It allows researchers to study the structural, dynamic, and thermodynamic properties of systems in condensed phases (liquids and solids). researchgate.net For ionic liquids containing the this compound cation, MD simulations provide a bridge between the static picture from DFT and the macroscopic properties observed experimentally.

Simulations have been used to investigate the onsets of various stages of dynamic behavior in [C₂mpyr]⁺-based ionic crystals. alfa-chemistry.com By simulating the movement of the ions at different temperatures, researchers can observe phenomena such as phase transitions. Furthermore, MD simulations are essential for understanding the behavior of these ions at interfaces, which is critical for applications like batteries. For example, simulations of N-butyl-N-methylpyrrolidinium dicyanamide (B8802431) ([C₄myr][dca]) at a graphene interface have revealed detailed information about the layering and orientation of the cations near the electrode surface. rsc.org While this study used a butyl instead of an ethyl group, the general findings on the behavior of the pyrrolidinium ring at interfaces are highly relevant.

At low temperatures, the cation exhibits specific structural characteristics:

Pseudorotation: The five-membered pyrrolidine (B122466) ring is not rigid and undergoes a puckering motion known as pseudorotation. This is identified as the first dynamic process to occur. alfa-chemistry.com

Cation Rotation: As thermal energy increases, the entire [C₂mpyr]⁺ cation begins to undergo partial rotation. alfa-chemistry.com

Chain Reorientation: This cation rotation may be coupled with the reorientation of the ethyl group. alfa-chemistry.com

These simulations, supported by experimental data, have established that in the low-temperature solid phase, the most probable structure involves the BF₄⁻ anion positioned at the side of the [C₂mpyr]⁺ ring. alfa-chemistry.com At interfaces, such as near a negatively charged graphene electrode, pyrrolidinium-based cations tend to form more layered structures compared to their imidazolium-based counterparts. rsc.org The pyrrolidinium rings show a preference for lying parallel to the electrode surface. rsc.org

Prediction of Thermophysical and Transport Properties using Computational Models

Computational models, often built upon data from MD simulations or other theoretical calculations, are invaluable for predicting the thermophysical and transport properties of ionic liquids. nih.gov Properties such as density, viscosity, and conductivity are key to designing ionic liquids for specific applications. nih.gov

For systems containing the this compound cation, computational approaches are used to understand and predict the behavior of both pure ionic liquids and their mixtures. For example, studies on binary systems, such as this compound diethyl phosphate (B84403) ([EMPYR][DEP]) mixed with ethanol (B145695), utilize computational models to correlate experimental data and predict properties across a range of temperatures and compositions. acs.org These models are crucial for screening potential ionic liquids for use as working fluids in applications like absorption heat pumps. researchgate.net

To make practical use of experimental data, they are often correlated with thermodynamic models. These models use a set of adjustable parameters to describe the non-ideal behavior of mixtures. For ionic liquid systems containing the this compound cation, several such models have been successfully applied.

The Non-Random Two-Liquid (NRTL) model is frequently used to correlate vapor-liquid equilibrium (VLE) and solid-liquid equilibrium (SLE) data. researchgate.netwikipedia.orgmdpi.com For instance, experimental VLE data for binary systems of this compound diethyl phosphate and ethanol have been successfully correlated using the NRTL equation with temperature-dependent parameters. acs.org Similarly, the VLE of aqueous solutions of N-alkyl-N-methylpyrrolidinium bromides have been well-described by the NRTL model. researchgate.net

The UNIQUAC (Universal Quasichemical) and Wilson models are other local-composition models used for correlating phase equilibrium data. A study on the phase diagrams of binary systems of this compound trifluoromethanesulfonate (B1224126) ([EMPYR][CF₃SO₃]) with water and 1-butanol (B46404) successfully used the Wilson, UNIQUAC, and NRTL equations to fit the experimental data. mdpi.com

For correlating excess properties, such as excess molar volumes (Vᴱ), the Redlich-Kister equation (a polynomial expression related to the Redlich-Mayer model) is commonly employed. This has been applied to binary mixtures of this compound ethylsulfate with water. researchgate.net

The table below summarizes the application of these theoretical models to systems containing the this compound cation.

| Theoretical Model | System Studied | Property Correlated | Reference |

|---|---|---|---|

| NRTL | [EMPYR][DEP] + Ethanol | Vapor-Liquid Equilibrium (VLE) | acs.org |

| NRTL | N-Alkyl-N-methylpyrrolidinium Bromides + Water | Vapor-Liquid Equilibrium (VLE) | researchgate.net |

| NRTL | [EMPYR][CF₃SO₃] + Water/1-Butanol | Solid-Liquid Equilibrium (SLE) | mdpi.com |

| UNIQUAC | [EMPYR][CF₃SO₃] + Water/1-Butanol | Solid-Liquid Equilibrium (SLE) | mdpi.com |

| Wilson | [EMPYR][CF₃SO₃] + Water/1-Butanol | Solid-Liquid Equilibrium (SLE) | mdpi.com |

| Redlich-Kister | [EMPYR][EtSO₄] + Water | Excess Molar Volume (Vᴱ) | researchgate.net |

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation 1-Ethyl-1-methylpyrrolidinium-based Ionic Liquids with Tailored Functionalities

The "designer" nature of ionic liquids, where properties can be fine-tuned by altering the cation or anion, is a major driver of current research. The rational design of next-generation ILs based on the this compound cation is focused on creating "task-specific ionic liquids" (TSILs). sigmaaldrich.com These are ILs engineered with specific functional groups to perform targeted tasks in applications like catalysis, extraction, and separation processes. sigmaaldrich.com

By covalently bonding functional groups to the this compound cation, researchers can create ILs with enhanced selectivity and efficiency for specific applications. For example, incorporating chelating agents could lead to highly effective ILs for heavy metal extraction, while adding acidic or basic moieties could produce novel catalysts for organic synthesis. sigmaaldrich.comresearchgate.net This approach moves beyond using ILs as simple solvents to employing them as active and integral components in chemical processes.

A significant area of interest is the development of ILs with improved biocompatibility and biodegradability. mdpi.com By incorporating moieties derived from natural sources, such as amino acids or sugars, researchers aim to create more environmentally friendly ILs. mdpi.com For instance, ILs have been synthesized using natural amino acids with the 1-ethyl-3-methylimidazolium (B1214524) cation, and similar strategies can be applied to the this compound cation to enhance its green credentials. mdpi.com

The table below showcases examples of how functionalization of the this compound cation can lead to tailored properties for specific applications.

| Functional Group | Target Application | Potential Advantage |

| Sulfonic acid | Acid catalysis | Alternative to conventional corrosive acids. researchgate.net |

| Amino group | CO2 capture | Reversible chemical absorption of carbon dioxide. |

| Cyano group | Electrolytes | Enhanced electrochemical stability and conductivity. researchgate.net |

| Hydroxyl group | Solvation of biomass | Improved dissolution of natural polymers like cellulose. |

| Long alkyl chain | Surfactants | Formation of micelles for applications in synthesis and separation. researchgate.net |

Advanced Spectroscopic and In-Situ Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound-based ILs at a molecular level is crucial for optimizing their performance, particularly in electrochemical applications such as batteries and supercapacitors. aip.org Advanced spectroscopic and in-situ characterization techniques are providing unprecedented insights into the dynamic processes occurring at electrode-electrolyte interfaces. aip.org

Techniques like surface-enhanced Raman and infrared spectroscopy, as well as atomic force and scanning tunneling microscopy, are being used to probe the structure of the electric double layer (EDL) formed by these ILs. aip.org For instance, electrochemical shell-isolated nanoparticle-enhanced Raman spectroscopy (EC-SHINERS) has been employed to study the molecular structure of the EDL of a pyrrolidinium-based IL, revealing how the orientation and arrangement of the cations and anions change with the applied electrode potential. aip.org

Quantum-chemical simulations are also being used to investigate the dynamic behavior of this compound-based systems. nih.gov These computational studies can model ion-pair geometries and predict the onset of various dynamic processes, such as the pseudorotation of the pyrrolidine (B122466) ring and the reorientation of the ethyl chain, which are crucial for understanding the material's conductive properties. nih.gov

The following table summarizes some of the key advanced characterization techniques and their contributions to understanding this compound-based systems.

| Technique | Information Gained | Key Findings |

| Electrochemical Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (EC-SHINERS) | Molecular structure of the electric double layer at electrode interfaces. aip.org | Potential-dependent orientation of cations and anions. aip.org |

| Quantum-Chemical Simulations | Ion-pair geometries and dynamic behavior of the cation. nih.gov | Insights into phase transitions and conformational changes. nih.gov |

| Molecular Dynamics Simulations | Interfacial structures at charged and uncharged graphene interfaces. nih.gov | Pyrrolidinium (B1226570) rings tend to lie parallel to the electrode surface. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Cation-anion interactions and local structure. nih.gov | Supports interpretations of ion-pair configurations. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing high-purity 1-ethyl-1-methylpyrrolidinium salts, and how are their purities validated?

- Methodological Answer : Synthesis typically involves quaternization of 1-methylpyrrolidine with alkyl halides (e.g., ethyl bromide or iodide) under controlled conditions (e.g., reflux in anhydrous solvents). Purity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and elemental analysis (EA) to verify stoichiometry. For example, this compound bromide ([69227-51-6]) is synthesized with >99% purity, as confirmed by EA and NMR . High-performance liquid chromatography (HPLC) may supplement purity assessment for ionic liquids intended for electrochemical applications .

Q. How are the thermophysical properties (e.g., melting point, conductivity) of this compound-based ionic liquids characterized?

- Methodological Answer : Melting points are determined using differential scanning calorimetry (DSC) at heating rates of 5–10°C/min under inert atmospheres. Conductivity (σ) is measured via impedance spectroscopy across a temperature range (e.g., 25–80°C) using platinum electrodes. For instance, this compound tetrafluoroborate ([117947-85-0]) exhibits a conductivity of ~25 mS/cm at 25°C, with thermal stability up to 260°C confirmed by thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported activity coefficients of this compound bromide in binary mixtures with organic solutes?

- Methodological Answer : Contradictions often arise from variations in molar ratios, temperature, or solute polarity. For example, Manyoni & Redhi (2022b) measured infinite dilution activity coefficients for aromatic hydrocarbons in this compound bromide + ethylene glycol at 298–323 K, noting discrepancies due to solute hydrophobicity. To reconcile conflicting data, researchers should standardize measurement protocols (e.g., gas-liquid chromatography under inert conditions) and validate results using COSMO-RS simulations .

Q. How can electrochemical stability of this compound ionic liquids be optimized for supercapacitor applications?

- Methodological Answer : Stability is assessed via cyclic voltammetry (CV) in a three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference) across a wide potential window (±3 V). For instance, this compound tetrafluoroborate exhibits an electrochemical window of 4.5 V in acetonitrile, but decomposition at high voltages necessitates additives like vinylene carbonate. Optimizing anion selection (e.g., BF₄⁻ vs. PF₆⁻) and water content (<50 ppm) enhances stability .

Q. What analytical approaches identify and quantify degradation products of this compound ionic liquids under prolonged thermal stress?

- Methodological Answer : Accelerated aging studies (e.g., 120°C for 48 hours) coupled with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) identify degradation byproducts. For example, thermal decomposition of this compound iodide ([4186-68-9]) generates ethylpyrrolidine and methyl iodide, quantified via calibration curves using internal standards .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability thresholds for this compound salts?

- Methodological Answer : Discrepancies arise from differences in experimental parameters:

- Heating rate : Faster rates in TGA (e.g., 20°C/min vs. 5°C/min) may overestimate decomposition onset.

- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways.

- Purity : Residual solvents (e.g., water, ethanol) lower observed stability.

For reproducibility, researchers should adhere to ISO 11358 guidelines and report full experimental conditions .

Methodological Best Practices

Q. How should researchers design experiments to evaluate the solvation dynamics of this compound ionic liquids in mixed-solvent systems?

- Methodological Answer : Use a combination of Kamlet-Taft parameters (α, β, π*) and fluorescence probe techniques (e.g., pyrene polarity scale) to quantify solvent-solute interactions. For example, Zhu et al. (2014) correlated the π* parameter of this compound tetrafluoroborate with solvatochromic shifts of Reichardt’s dye, revealing strong hydrogen-bond acidity in aqueous mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.